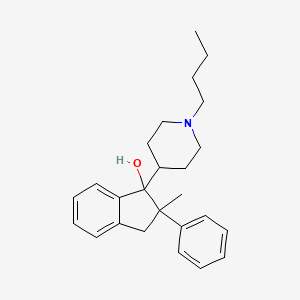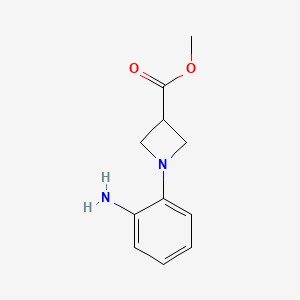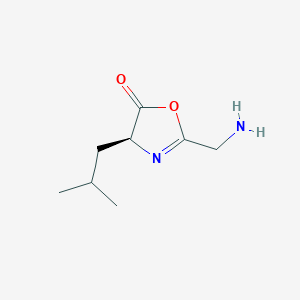
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one
説明
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one, also known as AMBOB, is a chemical compound that has gained significant attention in scientific research due to its potential use in drug discovery and development. AMBOB is a derivative of the neurotransmitter glutamate and belongs to the class of oxazole-containing compounds.
作用機序
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one acts on the glutamatergic system by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. It has been shown to selectively bind to a specific site on the NMDA receptor, which results in the inhibition of excessive glutamate release and the prevention of excitotoxicity.
Biochemical and Physiological Effects:
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one has been found to increase the levels of antioxidant enzymes, which protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise modulation of glutamate activity without affecting other neurotransmitter systems. However, one of the limitations of using (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one may be useful in the treatment of epilepsy and chronic pain. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one.
科学的研究の応用
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one has been extensively studied for its potential use in drug discovery and development. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one has been found to have anticonvulsant, anti-inflammatory, and analgesic properties.
特性
IUPAC Name |
(4S)-2-(aminomethyl)-4-(2-methylpropyl)-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)3-6-8(11)12-7(4-9)10-6/h5-6H,3-4,9H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBPLZDKMCEHI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1501987.png)
![4-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1501988.png)
![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1501993.png)
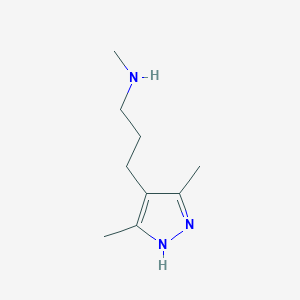
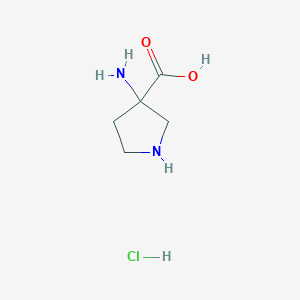
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B1502045.png)
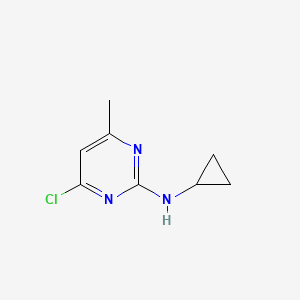
![ethyl (1R,2S)-1-([[(1R,2R,4R)-2-[hex-5-en-1-yl(methyl)carbamoyl]-4-[[2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl]oxy]cyclopentyl]-carbonyl]amino)-2-vinylcyclopropanecarboxylate](/img/structure/B1502047.png)
![15,22,24-Trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl 1-[(cyclohex-1-ene-1-carbonyl)amino]cyclopropane-1-carboxylate](/img/structure/B1502052.png)

![3-Amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B1502058.png)
